N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Physicochemical profiling Drug-likeness Benzothiadiazole SAR

This compound is a structurally differentiated benzothiadiazole-4-sulfonamide featuring a tertiary alcohol, tetrahydropyran ring, and a chiral center at the benzylic carbon—features absent from simpler N-phenethyl analogs (e.g., CAS 123708-44-1). The THP ring improves aqueous solubility and metabolic stability, while the extra H-bond donor can shift selectivity in carbonic anhydrase and kinase profiling. Procure for comparative SAR libraries, ADME probe development, target ID campaigns, or as an HPLC/LC-MS reference standard.

Molecular Formula C19H21N3O4S2
Molecular Weight 419.51
CAS No. 2034239-97-7
Cat. No. B2533973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2034239-97-7
Molecular FormulaC19H21N3O4S2
Molecular Weight419.51
Structural Identifiers
SMILESC1COCCC1C(CNS(=O)(=O)C2=CC=CC3=NSN=C32)(C4=CC=CC=C4)O
InChIInChI=1S/C19H21N3O4S2/c23-19(14-5-2-1-3-6-14,15-9-11-26-12-10-15)13-20-28(24,25)17-8-4-7-16-18(17)22-27-21-16/h1-8,15,20,23H,9-13H2
InChIKeyGLCIPHFUAMLFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034239-97-7): Procurement-Relevant Compound Profile


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034239-97-7) is a synthetic heterocyclic sulfonamide belonging to the 2,1,3-benzothiadiazole-4-sulfonamide class. It features a benzothiadiazole core sulfonylated at the 4-position and linked via a secondary amine to a 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl moiety. The tetrahydropyran (oxan-4-yl) ring and tertiary alcohol substituents structurally distinguish it from simpler N-phenethyl or N-aryl benzothiadiazole-4-sulfonamides. Computed physicochemical properties include molecular weight 419.5 g/mol, XLogP3-AA of 2, topological polar surface area (TPSA) of 138 Ų, 2 hydrogen bond donors, and 8 hydrogen bond acceptors [1]. Benzothiadiazole-4-sulfonamides as a class have been investigated for carbonic anhydrase inhibition, tubulin polymerization inhibition, STAT3 inhibition, and muscarinic receptor modulation [2][3].

Why Generic Substitution Fails for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide: Structural Determinants That Preclude Simple Analog Interchange


Within the benzothiadiazole-4-sulfonamide class, biological activity and physicochemical properties are exquisitely sensitive to the nature of the N-substituent. The target compound incorporates three key structural features absent from the simpler N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1): a tertiary alcohol, a tetrahydropyran (THP) ring, and a chiral center at the benzylic carbon. The THP ring functions as a saturated heterocyclic bioisostere that can improve aqueous solubility and modulate metabolic stability relative to carbocyclic or purely alkyl analogs [1]. The tertiary hydroxyl group adds hydrogen-bond donor capacity (HBD count increases from 1 to 2 relative to the des-hydroxy analog), which can alter target binding profiles and pharmacokinetics [2]. These structural elements mean that procurement decisions cannot rely on class-level assumptions about benzothiadiazole-4-sulfonamides as interchangeable entities; the specific substitution pattern dictates which biological targets are engaged and what ADME properties result.

Quantitative Differentiation Evidence for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide: Comparator-Based Procurement Data


Physicochemical Differentiation: XLogP, TPSA, and H-Bond Capacity vs. N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

The target compound (CAS 2034239-97-7) exhibits a substantially different physicochemical profile from the simpler des-hydroxy, des-THP analog N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1). Key computed differences include a 100.1 g/mol higher molecular weight (419.5 vs. 319.4 g/mol), the presence of a tertiary alcohol contributing an additional hydrogen bond donor, and a tetrahydropyran ring that increases TPSA and modulates lipophilicity [1]. These differences directly impact solubility, permeability, and metabolic stability predictions, meaning the two compounds are not interchangeable for any assay requiring consistent ADME behavior.

Physicochemical profiling Drug-likeness Benzothiadiazole SAR

Tetrahydropyran Scaffold Advantage: Solubility and Metabolic Stability Relative to Carbocyclic and Alkyl Analogs

The tetrahydropyran (THP) ring in the target compound functions as a saturated heterocyclic bioisostere. A systematic data-driven analysis of benzene bioisosteres demonstrated that replacement of a monosubstituted benzene with a 4-tetrahydropyran ring significantly increases aqueous solubility [1]. In medicinal chemistry, THP is employed as a bioisosteric replacement for cyclohexane and other carbocyclic rings specifically to improve physicochemical properties including solubility and metabolic stability [2]. This introduces a class-level differentiation: benzothiadiazole-4-sulfonamides bearing a THP substituent are predicted to exhibit superior solubility and potentially improved metabolic stability compared to analogs bearing simple phenyl, benzyl, or cyclohexyl groups at the equivalent position.

Drug design Bioisosteres Metabolic stability

Tertiary Alcohol Hydrogen-Bond Donor Capacity: Differentiation from Des-Hydroxy Benzothiadiazole-4-sulfonamide Analogs

The tertiary alcohol at the benzylic position of the target compound provides a second hydrogen bond donor (HBD) that is absent in N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1; HBD = 1) and the parent 2,1,3-benzothiadiazole-4-sulfonamide scaffold (HBD = 1 from the sulfonamide NH) [1]. In the well-characterized benzothiadiazole-4-sulfonamide derivative VU0255035 (CAS 1135243-19-4), which also lacks a hydroxyl group, M1 muscarinic receptor selectivity is driven by specific interactions at the orthosteric site [2]. The additional HBD in the target compound creates the potential for a distinct hydrogen-bonding interaction with biological targets, which could shift selectivity profiles away from M1 and toward different enzymes or receptors. This structural feature represents a tangible differentiation point for researchers exploring target selectivity within the benzothiadiazole-4-sulfonamide chemical space.

Hydrogen bonding Target engagement SAR

Benzothiadiazole-4-sulfonamide Class Carbonic Anhydrase Inhibition: Quantitative Context for Scaffold Potency Expectations

The 2,1,3-benzothiadiazole-4-sulfonamide scaffold is a recognized pharmacophore for carbonic anhydrase (CA) inhibition. Structurally related thiadiazolyl-benzenesulfonamides have demonstrated Ki values in the range of 2.4–31.6 nM against human CA isoforms [1]. More broadly, 2,1,3-benzothiadiazole-4-sulfonamide derivatives exhibit CA inhibitory activity with Ki values ranging from 0.025 to 0.971 μM across different isoforms [2]. While no direct CA inhibition data are publicly available for the target compound, the presence of the intact benzothiadiazole-4-sulfonamide core with a free sulfonamide NH (HBD count = 1 from the sulfonamide) preserves the zinc-binding pharmacophore essential for CA inhibition. The tertiary alcohol and THP substituents are expected to modulate isoform selectivity rather than abolish CA binding.

Carbonic anhydrase Enzyme inhibition Thiadiazole sulfonamides

Optimal Research and Industrial Application Scenarios for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034239-97-7)


Structure-Activity Relationship (SAR) Studies Exploring Benzothiadiazole-4-sulfonamide N-Substituent Effects on Carbonic Anhydrase Isoform Selectivity

The compound serves as a structurally distinct entry in benzothiadiazole-4-sulfonamide SAR libraries. Its unique combination of a tertiary alcohol, tetrahydropyran ring, and phenylethyl linker permits systematic comparison with simpler N-phenethyl analogs (CAS 123708-44-1) and M1-selective analogs such as VU0255035. The class-level CA inhibition data (Ki range of 2.4–31.6 nM for related thiadiazolyl-benzenesulfonamides) [1] provides a quantitative benchmark against which this analog's potency and isoform selectivity can be measured. The additional hydrogen bond donor from the tertiary alcohol may shift selectivity toward CA isoforms where H-bond interactions in the middle channel of the active site are determinants of affinity.

Physicochemical and ADME Profiling of Tetrahydropyran-Containing Sulfonamides

The tetrahydropyran moiety is recognized as a solubility-enhancing bioisostere [2]. This compound is well-suited for comparative ADME studies—specifically aqueous solubility, logD, microsomal stability, and permeability—against benzothiadiazole-4-sulfonamides bearing cyclohexyl, phenyl, or linear alkyl substituents. The computed XLogP3-AA of 2 and TPSA of 138 Ų [3] place the compound within favorable oral drug-likeness space (TPSA < 140 Ų), making it a relevant probe for correlating THP substitution with experimental ADME outcomes.

Chemical Biology Probe Development for Target Deconvolution in the Benzothiadiazole-4-sulfonamide Chemical Space

The structurally differentiated scaffold—combining benzothiadiazole-4-sulfonamide with a tertiary alcohol and THP ring—positions this compound as a useful affinity chromatography or photoaffinity labeling probe precursor. Unlike VU0255035, which is a highly optimized M1-selective antagonist (Ki = 14.87 nM, >75-fold selective) [4], this analog lacks the piperazine-pyridine tail that drives M1 selectivity, and may therefore engage a different target profile. Procurement for chemical proteomics or target identification campaigns is warranted when the goal is to map the full target landscape of benzothiadiazole-4-sulfonamides beyond muscarinic receptors.

Reference Standard for Analytical Method Development and Quality Control of Benzothiadiazole-4-sulfonamide Libraries

With a molecular weight of 419.5 g/mol, exact mass of 419.09734851, and structural complexity rating of 617 [3], this compound is a suitable reference standard for HPLC, LC-MS, and NMR method development in medicinal chemistry laboratories synthesizing or screening benzothiadiazole-4-sulfonamide libraries. Its distinct retention time, mass spectrum, and NMR signature (including characteristic THP proton resonances and the diastereotopic CH₂ adjacent to the sulfonamide nitrogen) facilitate unambiguous identification and purity assessment in complex reaction mixtures.

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.